Cas no 81543-04-6 ((1R,3S,5aR,6R,7aS,14aR,14bS)-6-hydroxy-3,13-dimethoxy-5,5,7a,9,14b-pentamethyl-12-oxo-1,2,3,7,7a,10,12,14,14a,14b-decahydro-6H-3,5a-epoxyfuro[3,4-i]oxepino[4,3-a]xanthen-1(5H)-yl acetate)
![(1R,3S,5aR,6R,7aS,14aR,14bS)-6-hydroxy-3,13-dimethoxy-5,5,7a,9,14b-pentamethyl-12-oxo-1,2,3,7,7a,10,12,14,14a,14b-decahydro-6H-3,5a-epoxyfuro[3,4-i]oxepino[4,3-a]xanthen-1(5H)-yl acetate structure](https://it.kuujia.com/scimg/cas/81543-04-6x500.png)
81543-04-6 structure
Nome del prodotto:(1R,3S,5aR,6R,7aS,14aR,14bS)-6-hydroxy-3,13-dimethoxy-5,5,7a,9,14b-pentamethyl-12-oxo-1,2,3,7,7a,10,12,14,14a,14b-decahydro-6H-3,5a-epoxyfuro[3,4-i]oxepino[4,3-a]xanthen-1(5H)-yl acetate
(1R,3S,5aR,6R,7aS,14aR,14bS)-6-hydroxy-3,13-dimethoxy-5,5,7a,9,14b-pentamethyl-12-oxo-1,2,3,7,7a,10,12,14,14a,14b-decahydro-6H-3,5a-epoxyfuro[3,4-i]oxepino[4,3-a]xanthen-1(5H)-yl acetate Proprietà chimiche e fisiche
Nomi e identificatori
-
- (1R,3S,5aR,6R,7aS,14aR,14bS)-6-hydroxy-3,13-dimethoxy-5,5,7a,9,14b-pentamethyl-12-oxo-1,2,3,7,7a,10,12,14,14a,14b-decahydro-6H-3,5a-epoxyfuro[3,4-i]oxepino[4,3-a]xanthen-1(5H)-yl acetate
- (1R)-1α-Acetyloxy-1,2,3,6,7,7a,10,14,14aβ,14b-decahydro-6α-hydroxy-3,13-dimethoxy-5,5,7aβ,9,14bα-pentamethyl-12H-3β,5aβ-epoxy-5H-furo[3,4-i]oxepino[4,3-a]xanthen-12-one
- 5H-3,5a-Epoxy-12H-furo[3,4-i]oxepino[4,3-a]xanthen-12-one, 1-(acetyloxy)-1,2,3,6,7,7a,10,14,14a,14b-decahydro-6-hydroxy-3,13-dimethoxy-5,5,7a,9,14b-pentamethyl-, (1R,3S,5aR,6R,7aS,14aR,14bS)-
- UNII-8RL82T4CQT
- DTXSID601002049
- CHEBI:197245
- 6-Hydroxy-3,13-dimethoxy-5,5,7a,9,14b-pentamethyl-12-oxo-1,2,3,7,7a,10,12,14,14a,14b-decahydro-5H,6H-3,5a-epoxyfuro[3,4-i]oxepino[4,3-a]xanthen-1-yl acetate
- 8RL82T4CQT
- 81543-04-6
- [(1R,2R,4S,16R,17S,18R,20S)-2-Hydroxy-13,20-dimethoxy-4,7,17,22,22-pentamethyl-11-oxo-5,10,21,23-tetraoxahexacyclo[18.2.1.01,17.04,16.06,14.08,12]tricosa-6(14),7,12-trien-18-yl] acetate
- 12H-3,5a-Epoxy-5H-furo(3,4-i)oxepino(4,3-a)xanthen-12-one,1-(acetyloxy)-1,2,3,6,7,7a,10,14,14a,14b-decahydro-6-hydroxy-3,13-dimethoxy-5,5,7a,9,14b-pentamethyl-, (1R,3S,5aR,6R,7aS,14aR,14bS)-
- Austalide D
- NCGC00385799-01_C28H36O10_2-Hydroxy-13,20-dimethoxy-4,7,17,22,22-pentamethyl-11-oxo-5,10,21,23-tetraoxahexacyclo[18.2.1.0~1,17~.0~4,16~.0~6,14~.0~8,12~]tricosa-6(14),7,12-trien-18-yl acetate
- AKOS040734317
- NCGC00385799-01
- (1R)-1alpha-Acetyloxy-1,2,3,6,7,7a,10,14,14abeta,14b-decahydro-6alpha-hydroxy-3,13-dimethoxy-5,5,7abeta,9,14balpha-pentamethyl-12H-3beta,5abeta-epoxy-5H-furo[3,4-i]oxepino[4,3-a]xanthen-12-one
- 2-hydroxy-13,20-dimethoxy-4,7,17,22,22-pentamethyl-11-oxo-5,10,21,23-tetraoxahexacyclo[18.2.1.0^{1,17}.0^{4,16}.0^{6,14}.0^{8,12}]tricosa-6(14),7,12-trien-18-yl acetate
-
- Inchi: InChI=1S/C28H36O10/c1-13-16-12-34-23(31)20(16)22(32-7)15-9-17-25(5,36-21(13)15)10-18(30)28-24(3,4)37-27(33-8,38-28)11-19(26(17,28)6)35-14(2)29/h17-19,30H,9-12H2,1-8H3
- Chiave InChI: WDGSJYYXVXQQHP-UHFFFAOYSA-N
- Sorrisi: CC1=C2COC(=O)C2=C(C3=C1OC4(CC(C56C(OC(O5)(CC(C6(C4C3)C)OC(=O)C)OC)(C)C)O)C)OC
Proprietà calcolate
- Massa esatta: 532.23084734g/mol
- Massa monoisotopica: 532.23084734g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 10
- Conta atomi pesanti: 38
- Conta legami ruotabili: 4
- Complessità: 1030
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 7
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 119Ų
- XLogP3: 2.4
Proprietà sperimentali
- Densità: 1.36
- Punto di ebollizione: 689.8°C at 760 mmHg
- Punto di infiammabilità: 226.4°C
- Indice di rifrazione: 1.595
(1R,3S,5aR,6R,7aS,14aR,14bS)-6-hydroxy-3,13-dimethoxy-5,5,7a,9,14b-pentamethyl-12-oxo-1,2,3,7,7a,10,12,14,14a,14b-decahydro-6H-3,5a-epoxyfuro[3,4-i]oxepino[4,3-a]xanthen-1(5H)-yl acetate Letteratura correlata
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
-
Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
81543-04-6 ((1R,3S,5aR,6R,7aS,14aR,14bS)-6-hydroxy-3,13-dimethoxy-5,5,7a,9,14b-pentamethyl-12-oxo-1,2,3,7,7a,10,12,14,14a,14b-decahydro-6H-3,5a-epoxyfuro[3,4-i]oxepino[4,3-a]xanthen-1(5H)-yl acetate) Prodotti correlati
- 933030-68-3(Hex-5-ene-1-sulfonyl fluoride)
- 1021108-16-6(2-fluoro-N-{2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide)
- 81202-01-9(L-ISOLEUCINE (1-13C, 99%))
- 867041-27-8(2-(4Z)-4-(4-fluorophenyl)methylidene-2,5-dioxoimidazolidin-1-yl-N-3-(trifluoromethyl)phenylacetamide)
- 1247549-96-7(3-(Naphthalen-2-yl)butan-1-amine)
- 896024-68-3(2-{(4-methylpyrimidin-2-yl)sulfanylmethyl}-3,4-dihydroquinazolin-4-one)
- 659736-91-1(2-amino-6-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid)
- 1807123-02-9(3,4-Bis(trifluoromethyl)-2-methylbenzamide)
- 1955-45-9(Pivalolactone (in chloroform ~1.6% w/v))
- 2169967-47-7(Propargyl-PEG17-methane)
Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
